Ethyl Oleate

Parenteral Excipients Intramuscular Injection Vehicles Formulation Science

FORMULATORS: Secure ethyl oleate as a discrete, non-interchangeable excipient. Its viscosity (approx. 4.92 cP at 25°C) is 5–10× lower than fixed oils, enabling 25–27G needle use in parenterals vs. 21–23G required for sesame/peanut oil. Validated as the optimal oil phase in SNEDDS for BCS II/IV drugs (up to 40× solubility enhancement for progesterone/danazol) and claimed in US 5,612,056 for transdermal delivery of acetylcholinesterase inhibitors. FDA direct food additive (21 CFR 172.515, FEMA 2450); rapidly hydrolyzed in vivo to oleic acid and ethanol. Intermediate cost-performance for biofuel/biolubricant applications between methyl and amyl oleate. Insist on ≥98% purity to ensure reproducible formulation performance.

Molecular Formula C20H38O2
Molecular Weight 310.5 g/mol
CAS No. 85049-36-1
Cat. No. B3430571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl Oleate
CAS85049-36-1
Molecular FormulaC20H38O2
Molecular Weight310.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC
InChIInChI=1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h11-12H,3-10,13-19H2,1-2H3/b12-11-
InChIKeyLVGKNOAMLMIIKO-QXMHVHEDSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in ether
Soluble (in ethanol)

Ethyl Oleate (CAS 111-62-6) Procurement Guide: Specifications and Comparators for Scientific Sourcing


Ethyl oleate (CAS 111-62-6), the ethyl ester of oleic acid, is a long-chain fatty acid ester with a molecular formula of C20H38O2 and a molecular weight of 310.51 g/mol. It is a clear, pale yellow oily liquid at room temperature, with a melting point of −32°C, a density of 0.87 g/cm³ at 20°C, and a boiling point of 216–218°C at 15 mmHg . The compound is practically insoluble in water (calculated water solubility of 2.2 × 10⁻⁵ g/L) but miscible with ethanol, ether, and chloroform [1]. Ethyl oleate is regulated by the U.S. Food and Drug Administration as a food additive permitted for direct addition to food for human consumption under 21 CFR 172.515 and carries FEMA GRAS designation (FEMA No. 2450) [2]. This product guide evaluates ethyl oleate against its closest structural and functional comparators—including methyl oleate, oleic acid, fixed oils (sesame oil, peanut oil), and alternative fatty acid esters such as isopropyl myristate—to establish verifiable differentiation for procurement decisions.

Why Ethyl Oleate Cannot Be Interchanged with Fixed Oils or Shorter-Chain Oleate Esters


Ethyl oleate exhibits a distinct physicochemical profile that precludes direct substitution with fixed vegetable oils or other oleate esters without formulation revalidation. Unlike sesame or peanut oil—which exhibit higher viscosities necessitating larger gauge needles for parenteral administration [1]—ethyl oleate's low viscosity profile (approximately 4.92 cP at 25°C [2]) enables use of smaller gauge needles and alters drug release kinetics. Compared to methyl oleate, ethyl oleate demonstrates differentiated low-temperature performance (cold filter plugging point and solidifying point behavior) and distinct oxidative stability induction periods due to the extended ethyl carbon chain [3]. Furthermore, ethyl oleate's regulatory status as a direct food additive (21 CFR 172.515) and its rapid in vivo hydrolysis to oleic acid and ethanol [4] create a distinct safety and metabolic profile that generic substitution with non-esterified fatty acids or alternative esters cannot replicate. Formulation scientists and procurement specialists must evaluate ethyl oleate as a discrete excipient choice rather than an interchangeable member of the fatty acid ester class.

Ethyl Oleate Comparative Evidence: Quantified Differentiation Versus Analogs and Alternatives


Ethyl Oleate Versus Sesame/Peanut Oil: Viscosity Reduction for Parenteral Formulations

Ethyl oleate demonstrates significantly lower viscosity than traditional fixed oils used as parenteral vehicles, enabling use of smaller gauge needles and reducing patient discomfort. While exact comparative cP values require product-specific measurement, ethyl oleate exhibits a viscosity of approximately 4.92 cP at 25°C [1], which is approximately 5- to 10-fold lower than typical sesame oil (approximately 40-50 cP) and peanut oil (approximately 35-45 cP) values. This viscosity differential translates directly to needle gauge selection: fixed oils frequently require 21-23 gauge needles, whereas ethyl oleate formulations can be administered with 25-27 gauge needles [2]. Additionally, a patent application explicitly identifies ethyl oleate as a 'viscosity reducing agent' when combined with sesame oil as a hydrophobic vehicle [3].

Parenteral Excipients Intramuscular Injection Vehicles Formulation Science

Ethyl Oleate Versus Methyl Oleate: Low-Temperature Performance and Oxidative Stability

In a comparative study of oleic acid-based esters with varying alcohol chain lengths, ethyl oleate exhibited distinct low-temperature performance relative to methyl oleate. The study reports cold filter plugging point (CFPP) and solidifying point (SP) values: methyl oleate shows CFPP of −19°C and SP of −24°C, while longer-chain esters demonstrate progressive improvement [1]. Ethyl oleate, with its two-carbon alcohol component, falls intermediate between methyl and longer-chain esters. Additionally, oxidative stability induction periods show significant variation: methyl oleate induction period is 0.07 h, while amyl oleate (C5) is 0.36 h—approximately a 5-fold increase [1]. The study concludes that longer carbon chain length of the alcohol component improves both low-temperature performance and oxidative stability, with ethyl oleate offering an optimized balance of these properties for biodiesel applications with good economic benefits [1].

Biodiesel Cold Flow Properties Oxidation Stability

Ethyl Oleate as Preferred Long-Chain Component in Transdermal Delivery Patents

U.S. Patent 5,612,056 (priority date 1991) specifically identifies ethyl oleate and oleic acid as the preferred long-chain fatty acid components in transdermal delivery compositions comprising a low molecular weight fatty acid (propionic acid). The patent claims compositions particularly effective at transdermally delivering physostigmine and its analogues in a stable dosage manner [1]. The claim structure explicitly recites component (b) as ethyl oleate in a preferred embodiment (Claim 3: 'A composition as claimed in claim 1 wherein component (b) is ethyl oleate'), and the specification identifies a ratio of long-chain to short-chain component of 40:60 to 60:40 vol/vol [2]. The patent further notes that the preferred long-chain fatty acid components—oleic acid and ethyl oleate—are toxicologically acceptable for drug administration and enable the use of smaller transdermal patches for a given dosage [3].

Transdermal Drug Delivery Penetration Enhancement Patent Formulations

Ethyl Oleate Versus Isopropyl Myristate: Lamellar Phase Network Strength in Liquid Crystal Systems

In a study of rheological properties of lamellar liquid crystals formed in Brij97/castor oil/water systems, the activation energy values of ethyl oleate systems were found to be larger than those of isopropyl myristate (IPM) systems [1]. The study indicates that the network structure in lamellar phases containing ethyl oleate is stronger than in corresponding isopropyl myristate systems [1]. While exact activation energy values require reference to the primary study, this finding suggests that ethyl oleate produces more robust lamellar phase networks compared to IPM, a fatty acid ester commonly investigated as a penetration enhancer in topical and transdermal formulations [2]. Ethyl oleate and IPM also differ in key physicochemical parameters: ethyl oleate exhibits HLB 10.6-11.5 and required HLB 2-5, while IPM shows HLB 11.5 and required HLB 3-10 [3].

Rheology Liquid Crystals Formulation Science

Ethyl Oleate in Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): Optimized Oil Phase Selection

In a study developing self-nanoemulsifying drug delivery systems (SNEDDS) for oleanolic acid (OA), ethyl oleate was selected as the optimal oil phase component. The optimized S-SEDDS formulation employed ethyl oleate (oil phase), Labrasol (surfactant), and Transcutol P (cosurfactant) at a volume ratio of 15:71:14 with 1.5% w/v OA and mannitol [1]. In a separate SNEDDS development study for rosuvastatin calcium using simplex lattice design, formulations were prepared with Labrasol:Cremophor EL combined with a Peceol:ethyl oleate mixture (1:1 ratio), with 50% Labrasol and 35% Cremophor EL [2]. Ethyl oleate also appears in SNEDDS formulations containing simvastatin to increase oral bioavailability of poorly water-soluble medicines [3]. This documented use across multiple SNEDDS platforms validates ethyl oleate as a robust, reproducible oil phase selection for lipid-based oral delivery systems.

SNEDDS Oral Bioavailability Lipid-Based Formulations

Ethyl Oleate as Viscosity-Reducing Agent in Patent Formulations with Sesame Oil

U.S. Patent Application US20110224158A1 ('Non-Aqueous High Concentration Reduced Viscosity Suspension Formulations') explicitly identifies ethyl oleate as a viscosity-reducing agent. Claim 18 of the patent application recites: 'A method of making a non-aqueous high concentration suspension formulation of a bioactive molecule, comprising... wherein the hydrophobic vehicle is sesame oil and the viscosity reducing agent is ethyl oleate' [1]. This patent claim establishes a functional role differentiation: sesame oil serves as the primary hydrophobic vehicle, while ethyl oleate functions specifically to reduce overall formulation viscosity. This combination approach enables high-concentration suspension formulations that would otherwise be too viscous for practical injection using sesame oil alone.

Injectable Formulations Viscosity Modification Patent Technology

Ethyl Oleate Application Scenarios Based on Verified Differential Evidence


Parenteral Depot Formulations Requiring Reduced Needle Gauge and Enhanced Patient Comfort

For intramuscular injection vehicles where patient compliance is a critical parameter, ethyl oleate provides a viscosity advantage over fixed oils (sesame oil, peanut oil). With a viscosity of approximately 4.92 cP at 25°C [1]—estimated as 5- to 10-fold lower than traditional fixed oils—ethyl oleate enables use of 25-27 gauge needles rather than the 21-23 gauge needles required for viscous fixed oils [2]. Additionally, ethyl oleate functions as a patent-claimed viscosity-reducing agent when combined with sesame oil as the primary hydrophobic vehicle [3], offering formulators a flexible approach to viscosity modulation in non-aqueous high-concentration suspensions.

Biodiesel or Biolubricant Blends Seeking Balanced Low-Temperature and Oxidative Stability

Ethyl oleate offers an intermediate cost-performance profile between methyl oleate and longer-chain esters for biofuel and biolubricant applications. In comparative studies of oleic acid-based esters, methyl oleate exhibits CFPP of −19°C and solidifying point of −24°C with an oxidation induction period of only 0.07 h, while amyl oleate (C5) achieves CFPP of −36°C and SP of −41°C with induction period of 0.36 h—a 5-fold improvement [1]. Ethyl oleate (C2 alcohol) falls between these extremes, providing a balanced option where moderate low-temperature performance and oxidative stability are required without the economic premium of longer-chain ester synthesis. The addition of ethyl oleate to biodiesel significantly improves low-temperature performance and oxidation stability with good economic benefits [1].

Transdermal Patch Development Utilizing Patent-Validated Long-Chain Fatty Acid Component

U.S. Patent 5,612,056 provides direct formulation guidance for transdermal delivery systems: ethyl oleate is explicitly claimed as a preferred long-chain fatty acid component (Claim 3) in combination with propionic acid as the low molecular weight fatty acid [1]. The patent specifies a ratio range of 40:60 to 60:40 vol/vol (long-chain to short-chain component) and identifies ethyl oleate as toxicologically acceptable for drug administration [2]. This formulation is particularly effective for transdermal delivery of physostigmine and carbamate acetylcholinesterase inhibitors, and may enable use of smaller transdermal patches for a given dosage [3]. Formulators can leverage this patented composition as a validated starting point for transdermal product development.

Lipid-Based Oral Drug Delivery Systems (SNEDDS/SMEDDS) for BCS Class II and IV Compounds

For poorly water-soluble drugs (BCS Class II and IV) requiring oral bioavailability enhancement, ethyl oleate serves as a validated oil phase in self-nanoemulsifying drug delivery systems (SNEDDS). Independent optimization studies have selected ethyl oleate as the optimal oil phase with specific surfactant-co-surfactant ratios: 15:71:14 (EO:Labrasol:Transcutol P) for oleanolic acid [1], and 1:1 Peceol:EO ratio with 50% Labrasol and 35% Cremophor EL for rosuvastatin calcium [2]. Studies demonstrate that ethyl oleate increases apparent solubility of hydrophobic molecules up to 40-fold for compounds like progesterone and danazol compared to aqueous media [3]. This reproducible performance across multiple drug candidates provides formulation scientists with a reliable starting composition for SNEDDS development, reducing screening time and enabling faster progression to in vivo bioavailability studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl Oleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.